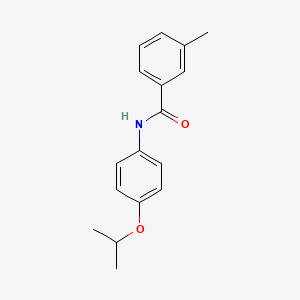

N-(4-isopropoxyphenyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

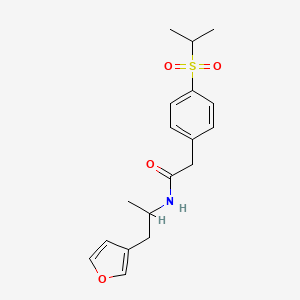

N-(4-isopropoxyphenyl)-3-methylbenzamide is a chemical compound . The molecule of this compound has a planar acetamide unit that is oriented at a dihedral angle with respect to the aromatic ring . An intramolecular C—H O interaction results in the formation of a six-membered ring .

Synthesis Analysis

The synthesis of this compound involves the preparation of the title compound, N- (4-hydroxyphenyl)acetamide (50 mmol), 2-bromopropane (75 mmol), and potassium hydroxide (100 mmol) mixed with ethanol (60 ml), and then the mixture is heated to reflux . The reaction progress is monitored by TLC .Wissenschaftliche Forschungsanwendungen

Electrocatalytic Determination Applications A study by Karimi-Maleh et al. (2014) discusses the development of a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This approach exemplifies the application of similar compounds in creating sensitive biosensors for detecting specific molecules in biological and pharmaceutical samples (Karimi-Maleh et al., 2014).

Synthesis and Characterization of Polymers Butt et al. (2005) synthesized new diamines polymerized with various anhydrides, illustrating the use of similar compounds in the synthesis and characterization of novel polymers with potential applications in materials science. These polymers were evaluated for their solubility, thermal stability, and specific heat capacity, indicating the role of similar chemical compounds in the development of new materials (Butt et al., 2005).

Pharmacological Research Research by Podolsky et al. (2017) into psycho- and neurotropic properties of novel compounds in vivo showcases the exploration of chemical compounds for their potential therapeutic effects. This study found promising substances for further studies as psychoactive compounds, highlighting the importance of chemical synthesis in discovering new drugs (Podolsky et al., 2017).

Chemical Analysis Techniques Lehtonen (1983) investigated the reversed-phase liquid chromatographic retention of N-ethylbenzamides, demonstrating the application of similar compounds in developing and refining chemical analysis techniques. This research contributes to understanding how modifications to chemical structures can influence their analysis by chromatographic methods (Lehtonen, 1983).

Modeling Intermolecular Interactions Karabulut et al. (2014) focused on the molecular structure of a related compound and its intermolecular interactions, showcasing the utilization of similar chemicals in studying and modeling the effects of these interactions on molecular geometry. Such studies are crucial for the design of drugs and materials with specific properties (Karabulut et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4′-Isopropoxyacetanilide, indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Eigenschaften

IUPAC Name |

3-methyl-N-(4-propan-2-yloxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12(2)20-16-9-7-15(8-10-16)18-17(19)14-6-4-5-13(3)11-14/h4-12H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFQSOFMOJZDOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2460032.png)

![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide](/img/structure/B2460033.png)

![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2460043.png)

![methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2460044.png)

![2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2460047.png)

![1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline](/img/structure/B2460050.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2460053.png)